N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Description
N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a 1,3-benzothiazole core substituted at position 6 with a carboxamide group. The carboxamide nitrogen is further linked to a unique ethyl bridge bearing both furan-2-yl and thiophen-2-yl moieties. While direct pharmacological data for this compound is unavailable in the provided evidence, its design aligns with bioactive benzothiazole derivatives reported in the literature .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-18(12-5-6-14-17(9-12)24-11-20-14)19-10-13(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,11,13H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONQZBUPHNDDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Attachment of the Ethyl Chain: The ethyl chain linking the furan and thiophene moieties is introduced through a Friedel-Crafts alkylation reaction.
Incorporation of Furan and Thiophene: The furan and thiophene rings are introduced via a cross-coupling reaction, such as Suzuki or Stille coupling.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents like thionyl chloride followed by ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), often in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Reduced forms of the benzothiazole ring or the ethyl chain.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Core Benzothiazole Substitution Patterns
The position and nature of substituents on the benzothiazole core significantly influence biological activity and physicochemical properties:
- Similar 6-carboxamide benzothiazoles, such as N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (), exhibit optimized interactions in enzyme-binding pockets .
- Position 2 Substituents : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)acetamide derivatives () prioritize electron-withdrawing groups (e.g., CF₃), which increase metabolic stability but reduce solubility compared to the target’s carboxamide .
- 2-Acetamido Derivatives : describes a 2-acetamido-benzothiazole-6-carboxamide with a sulfonamide side chain, highlighting how substituent polarity affects membrane permeability .
Ethyl Bridge Heterocycles
The target compound’s ethyl bridge incorporates furan-2-yl (oxygen-containing) and thiophen-2-yl (sulfur-containing) rings, a rare combination. Comparable compounds include:
- Thiophene-Only Derivatives: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones () demonstrate antibacterial activity, suggesting thiophene’s role in enhancing lipophilicity and microbial target engagement .
- Furan-Containing Analogues : Compounds like those in integrate furan via sulphanyl linkages, but the target’s direct ethyl-furan/thiophene fusion may improve π-π stacking and steric complementarity in binding sites .
Physicochemical Properties
- Lipophilicity : The target’s furan-thiophene ethyl group likely increases logP compared to single-heterocycle analogues (e.g., ’s ethoxy group), balancing membrane permeability and aqueous solubility .
- Metabolic Stability : Thiophene rings are prone to oxidation, but the furan moiety may offset this by introducing metabolic detoxification pathways .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound known for its potential biological activities. This compound integrates a benzothiazole core with furan and thiophene rings, which are significant in medicinal chemistry due to their diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular structure of this compound is characterized by the following:
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O2S |
| Molecular Weight | 342.40 g/mol |
| LogP | 3.45 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 67.23 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Furan and Thiophene Rings : These rings are introduced via cross-coupling reactions, such as Suzuki-Miyaura coupling, utilizing palladium catalysts.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects against these cancer types. Specifically, studies reported IC50 values of approximately 0.65 µM for MCF-7 cells and higher values for HeLa cells .
Antimicrobial Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole has also been investigated for its antimicrobial properties. It has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has exhibited anti-inflammatory effects in preclinical models. It has been noted to reduce inflammatory markers and cytokine production in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the biological activity of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole:
- Study on Anticancer Activity : A study published in MDPI evaluated the effects of various benzothiazole derivatives on cancer cell lines. The results indicated that N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole showed superior selectivity towards cancer cells compared to non-cancerous cells .
- Antimicrobial Efficacy Study : Another research article focused on the antimicrobial properties of benzothiazole derivatives revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : Reacting 1,3-benzothiazole-6-carboxylic acid with a furan-thiophene ethylamine derivative under carbodiimide coupling conditions (e.g., EDCI/HOBt in DMF) to form the amide bond.
Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) is used to isolate the product.
Characterization : Confirmation via -NMR (to verify aromatic protons and ethyl linker) and LC-MS (to confirm molecular weight) .
- Key Considerations : Optimize reaction temperature (60–80°C) and solvent polarity to minimize side products like unreacted starting materials or over-oxidized thiophene rings.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR identify proton environments (e.g., furan/thiophene protons at δ 6.5–7.5 ppm) and carbon backbone .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 412.08) .
- X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the furan and thiophene rings relative to the benzothiazole core .
Q. How is the compound initially screened for biological activity?
- Methodological Answer :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to measure IC values.
- Antimicrobial screening : Disc diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Dose-response curves : Generated to assess potency and selectivity.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s anticancer activity?
- Methodological Answer :
- Modifications : Introduce substituents (e.g., electron-withdrawing groups on the benzothiazole ring or halogenation on thiophene) to enhance binding to kinase targets.
- Assays : Compare IC values of derivatives in parallel with molecular docking (e.g., using Autodock Vina) to correlate activity with predicted binding affinities .
- Data Analysis : Use multivariate regression to identify key structural contributors (e.g., hydrophobic interactions from the thiophene ring) .
Q. What strategies resolve contradictory data in cytotoxicity studies across cell lines?
- Methodological Answer :
- Replicate experiments : Ensure consistency in cell culture conditions (e.g., passage number, serum concentration).
- Mechanistic profiling : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or target inhibition (e.g., EGFR phosphorylation).
- Metabolic stability : Test compound stability in cell media (e.g., via LC-MS) to rule out degradation artifacts .
Q. How can computational modeling predict pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Molecular Dynamics Simulations : Simulate binding to serum albumin to predict plasma protein binding .
- In silico Toxicity : Apply ProTox-II to assess hepatotoxicity risks .
Q. What experimental approaches validate target engagement in vivo?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
